Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

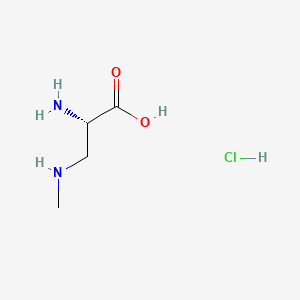

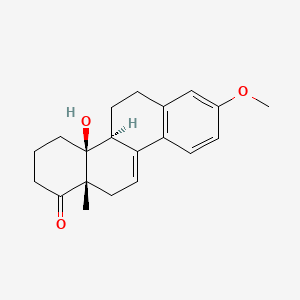

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (M5DRI) is a novel and promising synthetic compound that has recently been developed to potentially be used in a variety of biochemical and physiological applications. M5DRI is a simple sugar derivative that has been designed to possess both a hydrophobic and a hydrophilic region, making it an ideal candidate for the study of various biological functions. Its unique structure and properties make it an attractive and versatile molecule for research and development.

Aplicaciones Científicas De Investigación

Antiviral Research

Methyl 5-deoxy-2,3-O-isopropylidene-D-ribofuranoside plays a crucial role in studying viral infections caused by both DNA and RNA viruses. Its unique characteristics allow it to inhibit viral replication and hinder viral attachment to host cells . Researchers investigate its potential as an antiviral agent, aiming to develop novel treatments for viral diseases.

Cancer Research

This compound finds extensive application in cancer research. Specifically, it has been studied in the context of various malignancies, including leukemia and lung cancer . Researchers explore its effects on cancer cell growth, apoptosis, and metastasis. Understanding its mechanisms of action may lead to targeted therapies for cancer patients.

Structural Studies

Researchers employ high-resolution NMR (nuclear magnetic resonance) spectroscopy to analyze the compound’s structure. Detailed spectral data provide insights into its conformation, bond angles, and interactions with other molecules. Additionally, single-crystal X-ray diffraction analysis helps elucidate its crystal structure .

Mecanismo De Acción

Target of Action

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, also known as 5-Deoxy-2,3-O-(1-methylethylidene)-D-ribofuranoside Methyl Ether, is a synthetic compound extensively applied within the biomedical industry . It is primarily used for studying cancer and is an impurity of Capecitabine , an antineoplastic agent . Capecitabine is a prodrug of Doxifluridine , suggesting that the primary targets of this compound are likely to be involved in the pathways of cancer cell proliferation and survival.

Mode of Action

It has been studied in terms of its conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound is involved in the quaternization reaction with selected aliphatic and heterocyclic aromatic amines . This reaction is performed on a micro scale and could potentially affect various biochemical pathways . .

Result of Action

Given its use in studying cancer and its role as an impurity in Capecitabine , it can be inferred that the compound may have some influence on cancer cell proliferation and survival.

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Proper personal protective equipment should be used, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)